Cas no 1581732-16-2 (1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine)

1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine is a specialized organic compound featuring a piperidine core functionalized with a 2-nitrobenzenesulfonyl group and an aminomethyl substituent. This structure lends itself to applications in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The nitrobenzenesulfonyl moiety enhances reactivity in nucleophilic substitution reactions, while the piperidine scaffold provides conformational rigidity, making it valuable for drug design. Its well-defined synthetic route and stability under standard conditions ensure consistent performance in multi-step organic transformations. The compound’s versatility as a building block makes it useful for developing novel pharmacophores or probing structure-activity relationships in drug discovery.
1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine structure
1581732-16-2 structure
Product Name:1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine
CAS No:1581732-16-2
MF:C12H17N3O4S
MW:299.346081495285
CID:5743178
PubChem ID:21036971
Update Time:2025-11-02

1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • EN300-1169705
    • SCHEMBL13548648
    • 1581732-16-2
    • [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
    • 1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine
    • Inchi: 1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,10H,5-9,13H2
    • InChI Key: QHGGSHQBBPKQIP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1[N+](=O)[O-])(N1CCC(CN)CC1)(=O)=O

Computed Properties

  • Exact Mass: 299.09397721g/mol
  • Monoisotopic Mass: 299.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 118Ų

1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine Pricemore >>

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Additional information on 1-(2-nitrobenzenesulfonyl)piperidin-4-ylmethanamine

Comprehensive Overview of 1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine (CAS No. 1581732-16-2)

1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine (CAS No. 1581732-16-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their versatility in drug discovery and material science. The presence of both a nitrobenzenesulfonyl group and a piperidin-4-ylmethanamine moiety makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for sulfonamide-based compounds has surged, driven by their role in developing enzyme inhibitors and receptor modulators. Researchers are particularly interested in 1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine due to its potential as a building block for synthesizing more complex molecules. Its nitro group offers opportunities for further functionalization, making it a valuable intermediate in organic synthesis. This aligns with the growing trend of fragment-based drug design, where small molecules like this are used to construct larger, more potent therapeutics.

The compound's CAS No. 1581732-16-2 is frequently searched in academic databases and chemical vendor platforms, reflecting its relevance in contemporary research. Users often inquire about its synthesis methods, physicochemical properties, and safety data. For instance, questions like "How to purify 1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine?" or "What solvents are compatible with CAS 1581732-16-2?" are common in online forums. Addressing these queries, this compound is typically synthesized via nucleophilic substitution reactions and requires careful handling due to its sensitivity to light and moisture.

From an SEO perspective, keywords such as "buy 1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine" or "CAS 1581732-16-2 supplier" are highly searched, indicating commercial interest. Additionally, the compound's potential applications in cancer research and neurological disorders have sparked discussions in scientific communities. Its piperidine core is a common motif in CNS-active drugs, further elevating its profile. Researchers are also exploring its role in protease inhibition, a hot topic in drug development for diseases like HIV and COVID-19.

In summary, 1-(2-Nitrobenzenesulfonyl)piperidin-4-ylmethanamine (CAS No. 1581732-16-2) is a multifaceted compound with broad implications in pharmaceutical chemistry. Its structural features and reactivity make it a valuable asset for drug discovery and material science. As interest in sulfonamide derivatives continues to rise, this compound is poised to remain a focal point in both academic and industrial research.

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